molecular formula C13H12O6S B11839989 [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid CAS No. 91903-84-3

[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid

Cat. No.: B11839989
CAS No.: 91903-84-3
M. Wt: 296.30 g/mol
InChI Key: XHAQYUPHCJEHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is a chemical compound with the molecular formula C13H12O6S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, methoxycarbonyl, and methanesulfonic acid. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.

    Functional Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, while the methoxycarbonyl group is added via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Reactor Setup: Using stainless steel reactors to withstand the corrosive nature of sulfonation reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonic acid group can participate in substitution reactions, replacing the sulfonic group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or aldehydes.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Similar structure but lacks the methoxycarbonyl group.

    6-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the sulfonic acid group.

    2-Naphthol: Contains a hydroxyl group but lacks the methoxycarbonyl and sulfonic acid groups.

Uniqueness

[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is unique due to the presence of all three functional groups (hydroxyl, methoxycarbonyl, and methanesulfonic acid) in a single molecule. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

91903-84-3

Molecular Formula

C13H12O6S

Molecular Weight

296.30 g/mol

IUPAC Name

(6-hydroxy-7-methoxycarbonylnaphthalen-2-yl)methanesulfonic acid

InChI

InChI=1S/C13H12O6S/c1-19-13(15)11-5-10-4-8(7-20(16,17)18)2-3-9(10)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18)

InChI Key

XHAQYUPHCJEHSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=C1)CS(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.